molecular formula C19H29N3OS B2425627 3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione CAS No. 748778-09-8

3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione

Cat. No.: B2425627
CAS No.: 748778-09-8
M. Wt: 347.52
InChI Key: GCWFBJNERWTBLJ-UHFFFAOYSA-N
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Description

The compound “3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione” is a chemical compound with a molecular formula of C19H29N3OS and a molecular weight of 347.52 . It’s typically used for research purposes.

Scientific Research Applications

Photophysical Properties

  • Crystal Structure and Spectroscopic Analysis : The compound has been analyzed for its photophysical properties, including vibration, absorption, and photoluminescence spectroscopy. It exhibits significant nonlinear optical properties, with a hyperpolarizability 9 times higher than urea, a commercial nonlinear optical (NLO) material (Nadeem et al., 2017).

Synthesis and Crystal Structure

  • Synthesis Process : The synthesis process involves the treatment of related triazole-thione compounds with other chemical agents, leading to the formation of structurally unique compounds with diverse applications (Xu et al., 2006).

Antioxidative Activity

  • Antioxidant Properties : A study focused on the synthesis of S-substituted derivatives of triazole-thiones, which demonstrated excellent antioxidant activity, outperforming standard antibiotics in certain cases (Tumosienė et al., 2014).

Anticancer Activity

  • Effects on Cancer Cell Migration : Derivatives of triazole-thione have been shown to inhibit cancer cell migration and affect the growth of melanoma, breast, and pancreatic cancer spheroids, indicating potential as anticancer agents (Šermukšnytė et al., 2022).

Anti-Cancer Properties Analysis

  • Tautomeric Properties and Anti-Cancer Mechanisms : The compound has been analyzed for its tautomeric properties and mechanisms behind anti-cancer properties, particularly as EGFR inhibitors, suggesting potential for treatment in cancer therapy (Karayel, 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not provided, triazole-pyrimidine hybrid compounds have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Properties

IUPAC Name

3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-5-16-9-11-17(12-10-16)23-13-18-20-21-19(24)22(18)15(4)8-6-7-14(2)3/h9-12,14-15H,5-8,13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWFBJNERWTBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C(C)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione
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3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione
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3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione
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3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione
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3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione
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3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione

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